molecular formula C16H14N4O2S2 B11258972 2-(Phenylamino)-5-[(thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide

2-(Phenylamino)-5-[(thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11258972
M. Wt: 358.4 g/mol
InChI Key: KUNZSFIRSLRNJR-UHFFFAOYSA-N
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Description

2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a phenylamino group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and α-bromoacetophenone can yield a thiazole derivative, which can then be further functionalized to introduce the phenylamino and thiophene groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of surfactants in aqueous media have been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino or thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring with phenylamino and thiophene groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N4O2S2

Molecular Weight

358.4 g/mol

IUPAC Name

2-anilino-5-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14N4O2S2/c17-14(22)13-15(19-12(21)9-11-7-4-8-23-11)24-16(20-13)18-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,22)(H,18,20)(H,19,21)

InChI Key

KUNZSFIRSLRNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)CC3=CC=CS3)C(=O)N

Origin of Product

United States

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